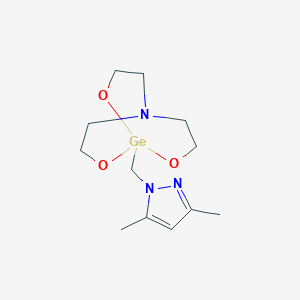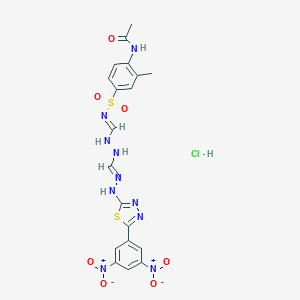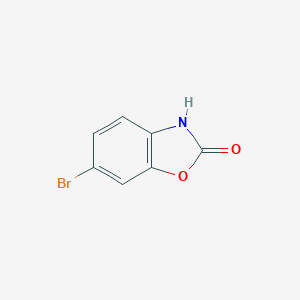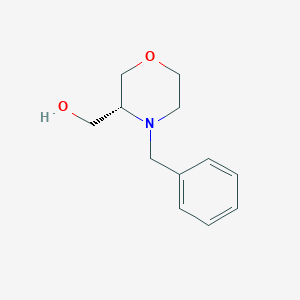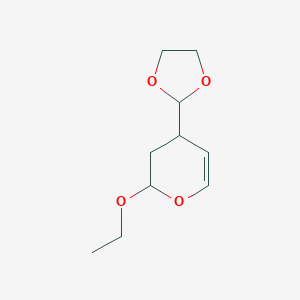
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran, also known as DEP, is a heterocyclic organic compound that has been widely used in scientific research. It is a colorless liquid that has a sweet odor and is soluble in water. DEP has been used in various fields of research, including biochemistry, pharmacology, and medicine.
Mechanism Of Action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is not well understood. However, it has been proposed that 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran acts as a Lewis acid and forms complexes with nucleophiles such as oxygen and nitrogen atoms. This complex formation can lead to changes in the reactivity and stability of the nucleophile, which can affect the reaction outcome.
Biochemical And Physiological Effects
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has also been shown to have anti-inflammatory and antioxidant properties. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have a protective effect on liver cells and to improve liver function in animal models. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have a neuroprotective effect and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has a low toxicity and is not known to have any adverse effects on human health. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a versatile compound that can be used in various fields of research.
However, 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran also has some limitations for lab experiments. It is a relatively expensive compound that may not be readily available in some labs. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a relatively reactive compound that can undergo side reactions, which can affect the reaction outcome. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a relatively volatile compound that can evaporate quickly, which can affect the reaction yield.
Future Directions
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has several potential future directions for scientific research. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can also be used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in various fields of research. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can also be used as a solvent for the extraction of natural products, which can have potential applications in the food and cosmetic industries. Overall, 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has a wide range of potential future directions for scientific research.
Synthesis Methods
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be synthesized by the reaction of ethyl acetoacetate and 1,3-dioxolane in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate that undergoes cyclization to produce 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran. The yield of 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be increased by using a solvent such as ethanol and by controlling the reaction temperature.
Scientific Research Applications
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been used in various scientific research applications. It has been used as a solvent for the extraction of natural products, as a reactant in organic synthesis, and as a stabilizer in emulsions. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been used in the synthesis of various compounds, including pyranopyrazoles, pyrazolopyridines, and pyrazolopyrimidines. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
properties
CAS RN |
110238-80-7 |
|---|---|
Product Name |
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H16O4/c1-2-11-9-7-8(3-4-12-9)10-13-5-6-14-10/h3-4,8-10H,2,5-7H2,1H3 |
InChI Key |
XODAGZOANOPFGF-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C2OCCO2 |
Canonical SMILES |
CCOC1CC(C=CO1)C2OCCO2 |
synonyms |
2H-Pyran,4-(1,3-dioxolan-2-yl)-2-ethoxy-3,4-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





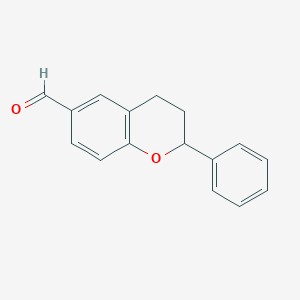
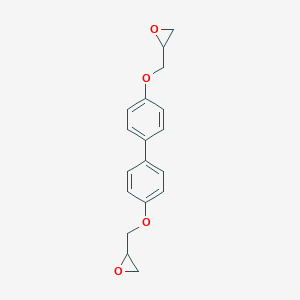
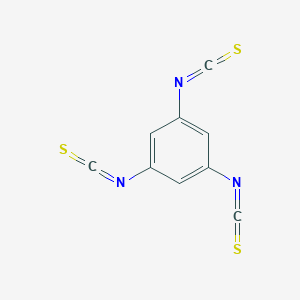

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
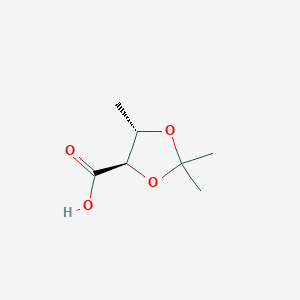
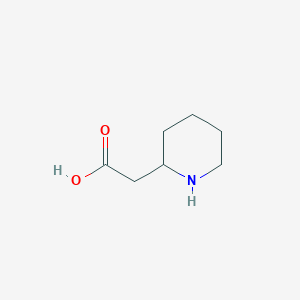
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
